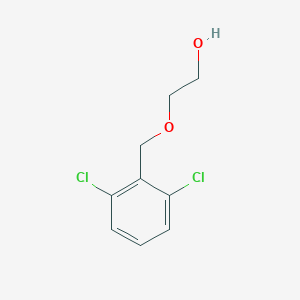

2-(2,6-Dichlorobenzyloxy)ethanol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[(2,6-dichlorophenyl)methoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O2/c10-8-2-1-3-9(11)7(8)6-13-5-4-12/h1-3,12H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVIDUDFKDIJMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)COCCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501296340 | |

| Record name | 2-[(2,6-Dichlorobenzyl)oxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501296340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85309-91-7 | |

| Record name | 2-[(2,6-Dichlorobenzyl)oxy]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85309-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2,6-Dichlorobenzyl)oxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501296340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanol, 2-[(2,6-dichlorophenyl)methoxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanol, 2-[(2,6-dichlorophenyl)methoxy]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualizing the Significance of 2 2,6 Dichlorobenzyloxy Ethanol in Organic Synthesis

In the realm of organic synthesis, 2-(2,6-Dichlorobenzyloxy)ethanol is primarily recognized as a key intermediate. cphi-online.com Its utility stems from its bifunctional nature, possessing both a hydroxyl group and a dichlorinated aromatic ring. The hydroxyl group can be readily modified or activated to participate in a variety of chemical transformations, such as esterification or conversion to a leaving group for nucleophilic substitution reactions.

The synthesis of this compound can be conceptually approached through the well-established Williamson ether synthesis. byjus.commasterorganicchemistry.comtcichemicals.com This method would involve the reaction of 2,6-dichlorobenzyl alcohol with a suitable ethanol-derived nucleophile. The synthesis of the precursor, 2,6-dichlorobenzyl alcohol, is documented and typically involves the hydrolysis of 2,6-dichlorobenzyl chloride. google.comgoogleapis.com A common industrial process for producing 2,6-dichlorobenzyl alcohol involves reacting 2,6-dichlorobenzyl chloride with an acetate-forming agent, followed by hydrolysis. google.comgoogleapis.com

Table 1: Key Reactants for the Synthesis of this compound

| Reactant | Role |

| 2,6-Dichlorobenzyl alcohol | Electrophile precursor |

| Sodium Hydride (NaH) or similar strong base | To deprotonate ethanol (B145695) |

| Ethanol | Nucleophile source |

| Anhydrous solvent (e.g., THF, DMF) | Reaction medium |

| This table is generated based on the principles of the Williamson ether synthesis. |

Role of the 2,6 Dichlorobenzyl Moiety in Contemporary Chemical Structures

This moiety is often incorporated into the design of biologically active molecules to enhance their potency, selectivity, or pharmacokinetic properties. For instance, the 2,6-dichlorobenzyl group has been identified as a key feature in the development of potent antagonists for the bradykinin (B550075) B2 receptor. Furthermore, derivatives containing this moiety have shown promise in other therapeutic areas. For example, a study on a 6-nitrobenzo[d]thiazol-2-amine derivative demonstrated its potential in mitigating ethanol-induced fatty liver disease in a zebrafish model, highlighting the diverse applications of compounds bearing this structural feature. nih.gov

Table 2: Physicochemical Properties of 2-(2,6-Dichlorobenzyloxy)ethanol

| Property | Value |

| Molecular Formula | C9H10Cl2O2 |

| Molecular Weight | 221.08 g/mol |

| CAS Number | 85309-91-7 |

| Predicted XlogP | 2.1 |

| Data sourced from PubChem. uni.lupharmaffiliates.com |

Overview of Research Trajectories Involving 2 2,6 Dichlorobenzyloxy Ethanol and Its Analogs

Direct Etherification Reactions Employing 2,6-Dichlorobenzyl Halides

The principal route for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of an alkoxide, in this case, derived from ethylene (B1197577) glycol, with an alkyl halide, namely a 2,6-dichlorobenzyl halide.

Alkylation of Ethylene Glycol with 2,6-Dichlorobenzyl Bromide

The reaction between 2,6-dichlorobenzyl bromide and a large excess of ethylene glycol in the presence of a suitable base leads to the formation of this compound. The use of a significant excess of ethylene glycol is crucial to favor the formation of the mono-etherified product and to minimize the formation of the bis-ether byproduct. The reaction is typically carried out under reflux conditions to ensure a sufficient reaction rate.

The general reaction is as follows:

While 2,6-dichlorobenzyl bromide is a common reactant, 2,6-dichlorobenzyl chloride can also be utilized, although it is generally less reactive than the bromide analog.

Optimized Reaction Conditions and Catalyst Systems for Ether Formation

To enhance the efficiency of the etherification, various catalytic systems can be employed. Phase-transfer catalysts (PTCs) are particularly effective in this two-phase reaction system (liquid-liquid or solid-liquid). PTCs, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or phosphonium (B103445) salts, facilitate the transfer of the alkoxide from the aqueous or solid phase to the organic phase where the reaction with the benzyl (B1604629) halide occurs. This typically results in higher yields and milder reaction conditions. The use of poly(ethylene glycol) and its derivatives as phase-transfer catalysts has also been reported for various Williamson ether syntheses. tandfonline.com

The optimization of reaction conditions involves a careful balance of temperature, reaction time, and the stoichiometry of the reactants. While reflux temperatures are common, the specific temperature may be adjusted based on the solvent and the specific halide used.

| Parameter | General Condition | Rationale |

| Reactants | 2,6-Dichlorobenzyl Halide, Ethylene Glycol | Primary substrates for the etherification. |

| Base | Sodium Hydroxide (B78521), Potassium Hydroxide | To deprotonate ethylene glycol, forming the nucleophilic alkoxide. |

| Catalyst | Phase-Transfer Catalyst (e.g., TBAB) | To enhance reaction rate in a two-phase system. |

| Solvent | Excess Ethylene Glycol or an inert solvent | To favor mono-alkylation and facilitate the reaction. |

| Temperature | Reflux | To provide sufficient energy for the reaction to proceed at a reasonable rate. |

Impact of Solvent and Base Selection on Reaction Efficiency and Selectivity

The choice of solvent and base plays a critical role in the Williamson ether synthesis.

Solvent: The use of a large excess of ethylene glycol not only drives the equilibrium towards the mono-ether product but also serves as the solvent. Alternatively, an inert solvent such as toluene (B28343) or xylene can be used, which may require the use of a phase-transfer catalyst to bring the reactants into the same phase. The polarity of the solvent can influence the reaction rate, with polar aprotic solvents often favoring SN2 reactions.

Base: Strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are required to generate the ethylene glycol mono-alkoxide in sufficient concentration. The choice of base can affect the reaction rate and the formation of byproducts. For instance, the use of a sterically hindered base might influence the selectivity of the reaction. The concentration of the base must also be carefully controlled to avoid side reactions.

Alternative Synthetic Pathways for the this compound Scaffold

While direct etherification is the most common method, alternative, though less frequently reported, pathways to the this compound scaffold could be envisioned. One such possibility involves the reaction of 2,6-dichlorobenzyl alcohol with ethylene oxide. This reaction, typically catalyzed by an acid or a base, would lead to the ring-opening of the epoxide and the formation of the desired ether-alcohol. However, this method requires careful control to prevent polymerization of the ethylene oxide.

Another potential route could involve the reduction of a corresponding ester, such as 2-(2,6-dichlorobenzyloxy)acetic acid or its ethyl ester. The synthesis of the precursor ester could be achieved through the reaction of 2,6-dichlorobenzyl chloride with ethyl glycolate. The subsequent reduction of the ester functionality to an alcohol would yield the target compound.

Purification and Isolation Strategies for High Purity this compound

After the reaction is complete, the purification of this compound is essential to remove unreacted starting materials, the catalyst, salts, and any byproducts. A typical workup procedure involves neutralizing the reaction mixture, followed by extraction with a suitable organic solvent.

Distillation: Due to its relatively high boiling point, vacuum distillation is a common method for purifying the crude product. This technique effectively separates the desired compound from less volatile impurities.

Recrystallization: For achieving high purity, recrystallization is a powerful technique. The choice of solvent is critical and is determined by the solubility characteristics of the compound. A suitable solvent system would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixed solvent system, such as ethanol/water or a hydrocarbon/ether mixture, might also be effective. The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to induce the formation of pure crystals.

The purity of the final product is typically assessed using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), and its structure is confirmed by spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Reactions Involving the Hydroxyl Group of the Ethanol Moiety

The primary alcohol of the ethanol portion of the molecule is a key site for various synthetic transformations, including esterification, acylation, nucleophilic substitution, and oxidation.

Esterification and Acylation Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids. This reaction, often catalyzed by an acid, results in the formation of an ester and water. masterorganicchemistry.com The Fischer esterification, a common method for this transformation, involves treating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and often, the alcohol itself is used as the solvent to drive the reaction towards the product. masterorganicchemistry.com

Acylation, the introduction of an acyl group, is another important reaction of the hydroxyl moiety. This can be achieved using acylating agents such as acyl chlorides or anhydrides. A notable method is the Yamaguchi esterification, which employs 2,4,6-trichlorobenzoyl chloride (TCBC) in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This protocol is known for its high yields and mild reaction conditions. nih.gov

A variety of esterification techniques exist, some of which are highlighted in the table below.

| Esterification Method | Reagents | Key Features |

| Fischer Esterification | Carboxylic acid, alcohol, acid catalyst (e.g., H₂SO₄) | Equilibrium reaction; alcohol often used in excess. masterorganicchemistry.com |

| Yamaguchi Esterification | Carboxylic acid, alcohol, 2,4,6-trichlorobenzoyl chloride (TCBC), Et₃N, DMAP | High yields, mild conditions, suitable for a variety of esters. nih.gov |

| Benzyne-Mediated Esterification | Carboxylic acid, alcohol, benzyne | Mild conditions, proceeds via selective nucleophilic addition. organic-chemistry.org |

| o-NosylOXY Coupling | Carboxylic acid, alcohol, ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate | Environmentally friendly byproducts that can be reused. organic-chemistry.org |

Nucleophilic Substitution Reactions at the Primary Alcohol Carbon

The hydroxyl group of an alcohol is a poor leaving group (OH⁻). youtube.com Therefore, for nucleophilic substitution to occur at the primary carbon of the ethanol moiety, the hydroxyl group must first be converted into a good leaving group. youtube.comlibretexts.org A common strategy is to protonate the alcohol with a strong acid, which transforms the leaving group into water (H₂O), a much better leaving group. youtube.comlibretexts.orgyoutube.com

Primary alcohols, like the ethanol moiety in this compound, typically undergo nucleophilic substitution via an S(_N)2 mechanism. youtube.comlibretexts.org This involves a backside attack by a nucleophile, leading to inversion of configuration if the carbon were chiral. For instance, reaction with hydrogen halides (HX) in the presence of a strong acid can convert the alcohol to the corresponding alkyl halide. youtube.comlibretexts.org The reactivity of hydrogen halides follows the order HI > HBr > HCl. libretexts.org

Another approach involves the use of reagents like thionyl chloride (SOCl₂) to convert the alcohol to an alkyl chloride. masterorganicchemistry.com The mechanism of this reaction can vary. In the absence of a base like pyridine (B92270), the reaction often proceeds with retention of configuration via an S(_N)i (nucleophilic substitution with internal return) mechanism, particularly with secondary alcohols. masterorganicchemistry.com However, for primary alcohols, an S(_N)2 mechanism is generally favored. masterorganicchemistry.com The presence of pyridine typically leads to an S(_N)2 mechanism with inversion of configuration. masterorganicchemistry.com

Oxidation Reactions of the Ethanol Moiety to Carbonyl Derivatives

The primary alcohol of the ethanol group in this compound can be oxidized to form carbonyl compounds. libretexts.orgbyjus.com Depending on the oxidizing agent and reaction conditions, the product can be either an aldehyde or a carboxylic acid. libretexts.orgchemguide.co.uk

Partial oxidation to an aldehyde can be achieved by using an excess of the alcohol and distilling the aldehyde as it forms to prevent further oxidation. libretexts.orgchemguide.co.uk Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) or a solution of sodium or potassium dichromate(VI) acidified with dilute sulfuric acid under controlled conditions. libretexts.orgchemguide.co.uk

Complete oxidation to a carboxylic acid requires an excess of the oxidizing agent and allowing the intermediate aldehyde to remain in the reaction mixture. libretexts.orgchemguide.co.uk This is often accomplished by heating the alcohol under reflux with an excess of the oxidizing agent, such as acidified potassium dichromate(VI). libretexts.orgchemguide.co.uk The orange dichromate(VI) ions are reduced to green chromium(III) ions during the oxidation. chemguide.co.uk

The table below summarizes common oxidizing agents and their products.

| Oxidizing Agent | Reaction Conditions | Product |

| Sodium or Potassium Dichromate(VI) / H₂SO₄ | Excess alcohol, distillation | Aldehyde libretexts.orgchemguide.co.uk |

| Sodium or Potassium Dichromate(VI) / H₂SO₄ | Excess oxidizing agent, reflux | Carboxylic Acid libretexts.orgchemguide.co.uk |

| Pyridinium Chlorochromate (PCC) | Aldehyde libretexts.org | |

| 2,6-Dicarboxypyridinium fluorochromate | Mild conditions | Carbonyl compounds researchgate.net |

Transformations of the Benzyl Ether Linkage

The benzyl ether linkage in this compound is another site of chemical reactivity, primarily involving cleavage of the ether bond.

Cleavage Reactions of the Ether Bond

Benzyl ethers are commonly used as protecting groups in organic synthesis because they are stable under many reaction conditions but can be cleaved when desired. nih.gov One of the most common methods for cleaving benzyl ethers is catalytic hydrogenolysis. youtube.comyoutube.com This reaction involves treating the benzyl ether with hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst. youtube.comyoutube.com The process is a hydrogenolysis, where a C-O bond is cleaved by hydrogen, yielding the deprotected alcohol and toluene as a byproduct, which is easily removed. youtube.comyoutube.com This method is generally high-yielding and results in clean reactions. youtube.com

Another method for benzyl ether cleavage involves the use of strong acids, although this is less common and limited to substrates that are not sensitive to acidic conditions. organic-chemistry.org Oxidative cleavage is also possible. For instance, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used to cleave benzyl ethers, a reaction that can be promoted by photoirradiation. nih.govorganic-chemistry.org Visible-light-mediated debenzylation using DDQ as a photooxidant offers a mild and selective method for cleavage, even in the presence of sensitive functional groups like azides, alkenes, and alkynes. nih.gov

Stability and Reactivity under Acidic and Basic Conditions

Benzyl ethers are generally stable under a wide range of conditions, including basic and mildly acidic conditions, which contributes to their utility as protecting groups. nih.gov They are, for example, stable during the photocatalytic cleavage of p-methoxybenzyl (PMB) ethers, which are more readily oxidized. nih.gov

However, as mentioned, strong acids can cleave benzyl ethers. organic-chemistry.org The stability of the benzyl ether linkage in this compound under specific acidic or basic conditions would depend on the concentration and nature of the acid or base, as well as the reaction temperature and duration. While generally robust, forcing conditions can lead to the cleavage of the ether bond.

An in-depth examination of the chemical behavior of this compound reveals a complex interplay of its constituent functional groups. The reactivity of this compound is largely dictated by the dichlorinated aromatic ring, the ether linkage, and the terminal primary alcohol. This article explores the chemical transformations this molecule can undergo, with a particular focus on the electrophilic substitution reactions on its aromatic core and the mechanistic pathways of its key transformations.

Advanced Characterization and Analytical Methodologies for 2 2,6 Dichlorobenzyloxy Ethanol and Its Derivatives

Spectroscopic Analysis for Structural Elucidation (beyond routine identification)

Spectroscopic techniques are pivotal in confirming the molecular structure of 2-(2,6-Dichlorobenzyloxy)ethanol, going beyond simple identification to provide detailed insights into its atomic arrangement and bonding.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

In the ¹H NMR spectrum of the related compound, 2,6-dichlorobenzyl alcohol, the protons of the phenyl ring typically appear in the aromatic region. For tri-substituted benzenes, the in-plane CH deformation modes are expected in the range of 1050–1280 cm⁻¹ in the infrared spectrum, which can be correlated with NMR data. theaic.org The hydroxyl proton in alcohols can have a variable chemical shift, often appearing between 2.0 and 5.0 ppm, and its signal can be confirmed by D₂O exchange, which causes the peak to disappear. docbrown.info For ethanol (B145695), the hydroxyl proton resonance is cited at approximately 2.6 ppm and 5.3 ppm under different conditions. docbrown.info The methylene (B1212753) protons adjacent to the oxygen atoms in this compound would exhibit characteristic shifts and coupling patterns, providing connectivity information. For instance, in benzyl (B1604629) alcohol, the CH₂ protons appear around 4.71 ppm in CDCl₃. carlroth.com

The ¹³C NMR spectrum offers complementary information by showing distinct signals for each unique carbon atom. In 2,6-dichlorobenzyl alcohol, the carbon atoms of the aromatic ring and the benzylic carbon would have specific chemical shifts. chemicalbook.comspectrabase.com For this compound, additional signals corresponding to the carbons of the ethoxy group would be observed, further confirming the structure.

Table 1: Predicted ¹H NMR Chemical Shifts for Protons in Ethanol

| Proton Type | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ | ~1.2 | Triplet |

| CH₂ | ~3.6 | Quartet |

| OH | Variable (2.0-5.0) | Singlet (broad) |

Note: These are general expected values and can be influenced by solvent and concentration.

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. The predicted monoisotopic mass for C₉H₁₀Cl₂O₂ is 220.00578 Da. uni.lu

The fragmentation pattern in the mass spectrum provides valuable structural information. Alcohols typically undergo two major fragmentation pathways: alpha-cleavage and dehydration. youtube.comlibretexts.orglibretexts.org

Alpha-cleavage: This involves the cleavage of the C-C bond adjacent to the oxygen atom. For this compound, this could lead to the formation of a resonance-stabilized cation.

Dehydration: The loss of a water molecule (18 amu) is a common fragmentation for alcohols, resulting in a peak at M-18. youtube.comlibretexts.org

Analysis of the isotopic pattern is also important due to the presence of two chlorine atoms. The characteristic 3:1 ratio of the ³⁵Cl and ³⁷Cl isotopes will result in distinctive M, M+2, and M+4 peaks in the mass spectrum, confirming the presence of two chlorine atoms.

Table 2: Predicted Collision Cross Section (CCS) values for 2-((2,6-dichlorobenzyl)oxy)ethanol Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 221.01306 | 140.8 |

| [M+Na]⁺ | 242.99500 | 150.7 |

| [M-H]⁻ | 218.99850 | 142.8 |

| [M+NH₄]⁺ | 238.03960 | 160.3 |

| [M+K]⁺ | 258.96894 | 145.5 |

| [M+H-H₂O]⁺ | 203.00304 | 137.3 |

Data from PubChemLite, calculated using CCSbase.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by analyzing their characteristic vibrational modes. researchgate.net

Key expected vibrational bands include:

O-H Stretch: A broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group. theaic.orgresearchgate.net

C-H Stretch: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹. For the related 2,6-dichlorobenzyl alcohol, aromatic C-H stretching is seen at 3094 cm⁻¹ in the Raman spectrum. theaic.org

C-O Stretch: The C-O stretching vibrations for the ether and alcohol functionalities would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

C-Cl Stretch: The C-Cl stretching vibrations for simple organic chlorine compounds are expected in the 700-800 cm⁻¹ region. theaic.org For 2,6-dichlorobenzyl alcohol, these bands are observed at 829 and 786 cm⁻¹ in the IR spectrum and 794 and 778 cm⁻¹ in the Raman spectrum. theaic.org

Aromatic Ring Vibrations: Phenyl ring stretching modes are typically observed in the region of 1400-1600 cm⁻¹. theaic.org

Raman spectroscopy provides complementary information, particularly for the non-polar bonds and the aromatic ring system. npsm-kps.orgnih.gov

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic methods are essential for determining the purity of this compound and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the analysis of non-volatile organic compounds. pensoft.netresearchgate.net A typical RP-HPLC method for a compound like this compound would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. pensoft.netresearchgate.net

Method development would focus on optimizing parameters such as the mobile phase composition, pH, flow rate, and column temperature to achieve good resolution between the main compound and any potential impurities. researchgate.netjpionline.org UV detection is commonly used, with the detection wavelength selected based on the UV absorbance maximum of the analyte. For a related compound, a detection wavelength of 225 nm was used. pensoft.netresearchgate.net

Table 3: Example HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Column Temperature | 30 °C |

These are example parameters and would need to be optimized for the specific analysis. pensoft.netresearchgate.net

Gas Chromatography (GC) for Volatile Impurity Analysis

Gas chromatography (GC), often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is the method of choice for analyzing volatile impurities that may be present from the synthesis of this compound. nih.govshimadzu.comnih.gov This could include residual solvents or volatile byproducts.

Headspace GC-MS is a particularly useful technique for detecting trace levels of volatile impurities in a sample matrix. nih.govnih.gov The method involves heating the sample in a sealed vial to allow volatile compounds to partition into the headspace gas, which is then injected into the GC. This technique is commonly used for the analysis of volatile impurities in ethanol-based products. nih.govshimadzu.comnih.gov Common volatile impurities that might be monitored include methanol, acetaldehyde, and benzene (B151609). shimadzu.com

System suitability tests are crucial to ensure the performance of the GC method, including parameters like resolution between critical pairs of analytes. shimadzu.com

X-Ray Crystallography for Solid-State Structural Determination

The process of X-ray crystallography involves irradiating a single crystal of a compound with a focused beam of X-rays. The electrons surrounding the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated. From this map, the precise coordinates of each atom in the crystal are determined, leading to a detailed molecular structure.

For derivatives of this compound, X-ray crystallography can elucidate the spatial orientation of the 2,6-dichlorobenzyl group in relation to the rest of the molecule. This is particularly important for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice and can influence physical properties like melting point and solubility.

Crystallographic Data of Related 2,6-Dichlorophenyl Derivatives

The study of molecules containing the 2,6-dichlorophenyl group provides a valuable framework for understanding the potential solid-state structure of this compound derivatives. For instance, the crystal structure of (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine has been determined, revealing key structural features. nih.gov The dihedral angle between the 2,6-dichlorophenyl ring and the nitro-substituted benzene ring is a critical parameter, as are the various intermolecular interactions that stabilize the crystal packing. nih.gov

The crystal packing of these derivatives is often dominated by a combination of interactions. Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular interactions in a crystal, indicates that H···H, O···H/H···O, and Cl···H/H···Cl contacts are the most significant contributors to the crystal packing. nih.goviucr.org

Below are tables summarizing key crystallographic data and intermolecular contact contributions for derivatives containing the 2,6-dichlorophenyl group.

Table 1: Selected Dihedral Angles in 2,6-Dichlorophenyl Derivatives

| Compound | Dihedral Angle (°C) | Reference |

| (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine | 21.16 (14) between the phenyl rings | nih.gov |

| (E)-1-(2,6-dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine | 26.25 (16) between the phenyl rings | iucr.orgnih.gov |

Table 2: Contribution of Intermolecular Contacts to the Total Hirshfeld Surface for a 2,6-Dichlorophenyl Derivative

| Interaction Type | Contribution (%) | Reference |

| H···H | 23.0 | nih.gov |

| O···H/H···O | 20.1 | nih.gov |

| Cl···H/H···Cl | 19.0 | nih.gov |

| C···C | 11.2 | nih.gov |

| H···C/C···H | 8.0 | nih.gov |

Computational and Theoretical Chemistry of 2 2,6 Dichlorobenzyloxy Ethanol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and reactivity of 2-(2,6-dichlorobenzyloxy)ethanol. These methods, particularly Density Functional Theory (DFT), offer a detailed view of the molecule's behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. growingscience.com For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can determine the geometries of its conformers and their relative energies. researchgate.net

A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. growingscience.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. growingscience.comeurjchem.com

For this compound, the HOMO is typically localized on the dichlorophenyl ring and the oxygen atoms, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is generally distributed across the aromatic ring system.

Table 1: Calculated DFT Parameters for this compound

| Parameter | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 2.5 D |

| Total Energy | -1125 Ha |

Note: These values are illustrative and would be obtained from specific DFT calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP maps the electrostatic potential onto the electron density surface of the molecule.

In the MEP of this compound, regions of negative potential (typically colored red) are found around the electronegative oxygen and chlorine atoms. These areas indicate a surplus of electrons and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are generally located around the hydrogen atoms, particularly the hydroxyl proton, making them sites for nucleophilic attack. The analysis of Mulliken charges, derived from quantum chemical calculations, further quantifies the partial charges on each atom, supporting the qualitative picture provided by the MEP. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and intermolecular interactions. mdpi.comnih.gov By simulating the motion of atoms and molecules, MD can reveal the preferred conformations in different environments, such as in solution. mdpi.com

For this compound, with its flexible ether linkage and hydroxyl group, a variety of conformations are possible. MD simulations can explore the potential energy surface to identify low-energy, stable conformers and the energy barriers between them. mdpi.com Furthermore, these simulations can elucidate how the molecule interacts with solvent molecules or other solutes through hydrogen bonding and van der Waals forces. The hydroxyl group, for instance, can act as both a hydrogen bond donor and acceptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Analogues

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. eurjchem.com While direct QSAR studies on this compound may be limited, models can be developed for its analogues to predict their activities based on molecular descriptors.

These descriptors can be calculated from the molecular structure and include electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. By establishing a mathematical relationship between these descriptors and a known biological activity for a set of related compounds, the activity of new or untested analogues, including this compound, can be estimated.

Table 2: Example of Molecular Descriptors Used in QSAR for Analogues

| Compound Analogue | LogP | Molecular Weight | HOMO (eV) | LUMO (eV) | Biological Activity (IC50, µM) |

| Analogue 1 | 2.8 | 215.05 | -6.9 | -0.6 | 10.5 |

| Analogue 2 | 3.1 | 229.08 | -7.0 | -0.4 | 8.2 |

| This compound | 3.0 | 221.08 | -6.8 | -0.5 | Predicted: 9.1 |

| Analogue 3 | 3.5 | 243.11 | -7.1 | -0.3 | 6.7 |

Note: This table is illustrative of a QSAR model and its predictive capability.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational methods can also predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation of the theoretical model.

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies and intensities. researchgate.net The calculated spectra can be compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure and vibrational assignments.

NMR Spectroscopy: The chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical shifts, when correlated with experimental NMR data, help in the complete assignment of the proton and carbon signals.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) by calculating the energies of electronic transitions. growingscience.com The calculated maximum absorption wavelength (λmax) can be compared with the experimentally measured UV-Vis spectrum.

This multi-faceted computational approach provides a comprehensive understanding of the chemical and physical properties of this compound, complementing and guiding experimental investigations.

Biochemical Interactions and Metabolic Considerations of 2 2,6 Dichlorobenzyloxy Ethanol Derived Structures

Mechanisms of Interaction with Biological Targets (for derived active compounds)

The biological activity of a compound is intrinsically linked to its ability to interact with specific biological targets. For derivatives of 2-(2,6-dichlorobenzyloxy)ethanol, these interactions can range from inhibiting key enzymes to binding to cellular receptors, thereby modulating physiological pathways.

In the broader context of drug metabolism, many drug-like molecules can inhibit cytochrome P450 (CYP) isoforms. nih.gov The inhibition can be competitive, where the inhibitor vies for the active site, or it can manifest as more complex atypical kinetics, especially when multiple molecules bind to the enzyme simultaneously. nih.govnih.gov Given the structural features of this compound, including its aromatic and ether components, its metabolites could potentially interact with and inhibit various enzymes.

| Enzyme | Inhibitor/Compound Class | Mechanism of Inhibition | Key Findings |

| Xanthine (B1682287) Oxidase | 2,6-Dichlorophenolindophenol | Competitive Inhibition | Acts as an effective competitive inhibitor, making it unsuitable as an electron acceptor in certain assays. nih.gov |

| Cytochrome P450 (general) | Diverse drug-like molecules | Competitive, Partial, Activation followed by Inhibition | A significant portion of drug-like compounds exhibit binding affinity for major CYP isoforms like 2C9 and 2D6. nih.gov The nature of inhibition can be complex. nih.govnih.gov |

| Acetyl-CoA Carboxylase 2 (ACC2) | Thiazolyl phenyl ether derivatives | Isozyme-selective inhibition | Modifications to the aryl ether moiety can lead to potent and selective inhibitors. nih.gov |

The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. While specific receptor binding studies for this compound are not reported, research on related structures provides insights. For example, derivatives of 3-nitro-2-(trifluoromethyl)-2H-chromene, which also contain a substituted benzene (B151609) ring system, have been studied as antagonists for the P2Y6 receptor. nih.gov These studies demonstrate that modifications to the aromatic ring can significantly influence receptor affinity. nih.gov

Furthermore, a compound containing a dichlorobenzyl oxime moiety, 6-(4-chlorophenyl)imidazo[2,1-b] nih.govuomus.edu.iqthiazole-5-carbaldehyde-O-(3,4-dichlorobenzyl)oxime (CITCO), is known to be an activator of the constitutive androstane (B1237026) receptor (CAR). mdpi.com This indicates that the dichlorobenzyl group can be part of a molecular structure that interacts specifically with nuclear receptors, which are crucial regulators of gene expression involved in metabolism and detoxification. mdpi.com

| Receptor | Ligand/Compound Class | Interaction Type | Key Findings |

| P2Y6 Receptor | 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives | Antagonist | Substitutions on the chromene ring system, including at positions analogous to the substitution on the benzene ring of this compound, influence receptor affinity. nih.gov |

| Constitutive Androstane Receptor (CAR) | 6-(4-chlorophenyl)imidazo[2,1-b] nih.govuomus.edu.iqthiazole-5-carbaldehyde-O-(3,4-dichlorobenzyl)oxime (CITCO) | Agonist (Activator) | The dichlorobenzyl moiety is a component of a known CAR activator, highlighting its potential role in interactions with nuclear receptors. mdpi.com |

| Dopamine (B1211576) D2 and D3 Receptors | Octahydrobenzo[g or f]quinoline derivatives | Varies with substitution | Hydroxyl group substitution on the aromatic ring is crucial for activity, demonstrating the importance of specific functional groups for receptor binding. nih.gov |

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. For analogues containing substituted aromatic rings, several key principles emerge. In a series of thiazolyl phenyl ether derivatives, modifications to the distal aryl ether part of the molecule were found to be critical for potent and selective inhibition of acetyl-CoA carboxylase 2 (ACC2). nih.gov This underscores the importance of the ether linkage and the substitution pattern on the aromatic ring in determining biological effect.

Similarly, in studies of renin inhibitors containing a 2-amino-4-thiazolyl moiety, the nature of the substituents played a significant role in their inhibitory potency and selectivity. nih.gov These findings suggest that for derivatives of this compound, the dichloro-substitution pattern is a key determinant of its interactions with biological targets. The position and nature of substituents on an aromatic ring can drastically alter the electronic and steric properties of a molecule, thereby affecting its binding affinity and efficacy. uv.es

Biotransformation Pathways of this compound in Biological Systems (if reported)

Biotransformation is the metabolic process by which foreign compounds (xenobiotics) are chemically altered in the body to facilitate their elimination. nih.gov This process typically occurs in two phases: Phase I (functionalization) and Phase II (conjugation). nih.gov

Phase I metabolism primarily involves oxidation, reduction, and hydrolysis reactions, which introduce or expose polar functional groups. nih.gov The cytochrome P450 (CYP) enzyme system, predominantly found in the liver, is a major catalyst in these reactions. nih.gov

While specific metabolic studies on this compound are not available, the metabolism of structurally similar compounds, such as 2,4-dichlorophenol (B122985) (2,4-DCP), has been investigated. The metabolism of 2,4-DCP by human cytochrome P450 3A4 has been shown to produce metabolites such as 2-chloro-1,4-hydroxyquinone and 2-chloro-1,4-benzoquinone. nih.gov This suggests that the dichlorinated aromatic ring of this compound is a likely site for oxidative metabolism.

The ether linkage in this compound could also be a target for O-dealkylation, another common CYP-mediated reaction, which would cleave the molecule into 2,6-dichlorobenzyl alcohol and ethanol (B145695). The primary alcohol group of the ethanol moiety is also susceptible to oxidation to an aldehyde and then a carboxylic acid.

| Putative Phase I Transformation | Enzyme System | Potential Metabolites | Basis of Postulation |

| Aromatic Hydroxylation | Cytochrome P450 | Hydroxylated dichlorophenyl derivatives | Based on the metabolism of 2,4-dichlorophenol. nih.gov |

| O-dealkylation | Cytochrome P450 | 2,6-Dichlorobenzyl alcohol, Ethanol | Common metabolic pathway for ethers. |

| Alcohol Oxidation | Alcohol Dehydrogenase, Aldehyde Dehydrogenase | 2-(2,6-Dichlorobenzyloxy)acetaldehyde, 2-(2,6-Dichlorobenzyloxy)acetic acid | Standard oxidation pathway for primary alcohols. |

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which increases their water solubility and facilitates their excretion. uomus.edu.iqnumberanalytics.com Common conjugation reactions include glucuronidation, sulfation, and glutathione (B108866) conjugation. drughunter.com

The hydroxyl group of this compound itself, or any hydroxylated metabolites formed during Phase I, would be a prime substrate for glucuronidation (catalyzed by UDP-glucuronosyltransferases, UGTs) or sulfation (catalyzed by sulfotransferases, SULTs). numberanalytics.comdrughunter.com These reactions would attach a glucuronic acid or a sulfate (B86663) group, respectively, making the resulting conjugate highly water-soluble and readily excretable in urine or bile. uomus.edu.iq

Glutathione conjugation, mediated by glutathione S-transferases (GSTs), is another important detoxification pathway, particularly for reactive electrophilic metabolites that may be formed during oxidative metabolism. uomus.edu.iq

| Conjugation Reaction | Enzyme Family | Potential Substrate | Expected Outcome |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | This compound, hydroxylated metabolites | Formation of highly water-soluble glucuronide conjugates for excretion. drughunter.com |

| Sulfation | Sulfotransferases (SULTs) | This compound, hydroxylated metabolites | Formation of sulfate conjugates, increasing water solubility for elimination. uomus.edu.iqnumberanalytics.com |

| Glutathione Conjugation | Glutathione S-transferases (GSTs) | Reactive electrophilic metabolites | Detoxification of reactive intermediates and formation of mercapturic acid derivatives for excretion. uomus.edu.iq |

Role as an Intermediate in the Biosynthesis of Pharmaceutically Relevant Compounds (e.g., Vilanterol (B1248922) precursors)

The compound this compound is a pivotal intermediate in the multi-step synthesis of the long-acting β2-adrenergic agonist, vilanterol. While direct biosynthetic pathways involving this specific ethanol derivative are not extensively documented, its structural motif is crucial for the formation of key vilanterol precursors. Both chemical and biocatalytic strategies have been developed to construct these precursors, highlighting the compound's importance in the pharmaceutical industry.

Recent advancements have led to the development of biocatalytic processes for the preparation of vilanterol intermediates, offering a more efficient and environmentally friendly alternative to traditional chemical synthesis. wipo.int These methods often employ enzymes, such as ketoreductases, to achieve high enantioselectivity in the formation of chiral alcohols, which are critical building blocks for vilanterol.

A key step in a patented biocatalytic process is the conversion of a ketone substrate to its corresponding enantiopure alcohol. googleapis.com This is followed by a series of chemical modifications to yield vilanterol. While this compound itself is not the direct substrate for the enzyme, a derivative containing the essential 2-(2,6-dichlorobenzyloxy)ethoxy moiety is utilized.

The following table outlines the key components of a biocatalytic process for preparing a vilanterol precursor:

| Component | Description | Reference |

| Enzyme | Ketoreductase (e.g., from IUBMB class E.C. 1.1.1.1 or 1.1.1.2) | googleapis.com |

| Substrate | 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone | googleapis.com |

| Product | (R)-2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol | googleapis.com |

| Co-factor | NADP+ or NADPH | googleapis.com |

| Reaction System | Can be a biphasic solvent system (aqueous buffer and water-immiscible solvent) or a monophasic system (aqueous buffer and water-miscible organic solvent). | googleapis.com |

This enzymatic reduction is a critical step, as the stereochemistry of the resulting alcohol is essential for the pharmacological activity of the final vilanterol molecule.

In contrast, traditional chemical synthesis routes also underscore the importance of intermediates derived from this compound. A common approach involves the coupling of an oxazolidinone intermediate with an alkyl bromide that contains the 2-(2,6-dichlorobenzyloxy)ethoxy group. arkat-usa.org

The table below details a representative chemical synthesis step for a vilanterol precursor:

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |

| (R)-5-(2,2-dimethyl-4H-benzo[d] wipo.intrawdatalibrary.netdioxin-6-yl)oxazolidin-2-one | 1-(6-bromohexyloxy)-2-((2,6-dichlorobenzyl)oxy)ethane | Potassium tert-butoxide, DMF | (R)-3-(6-(2-((2,6-Dichlorobenzyl)oxy)ethoxy)hexyl)-5-(2,2-dimethyl-4H-benzo[d] wipo.intrawdatalibrary.netdioxin-6-yl)oxazolidin-2-one | arkat-usa.org |

While there is a lack of specific data on the metabolic fate of this compound itself, the metabolism of the final drug, vilanterol, has been studied. Vilanterol is primarily metabolized through O-dealkylation, leading to metabolites with significantly reduced pharmacological activity. This metabolic pathway targets the ether linkages, one of which is derived from the initial this compound intermediate.

Environmental Fate and Degradation Pathways of 2 2,6 Dichlorobenzyloxy Ethanol

Biodegradation Mechanisms in Environmental Matrices

No studies detailing the biodegradation of 2-(2,6-Dichlorobenzyloxy)ethanol in environmental matrices were identified.

Aerobic and Anaerobic Degradation Pathways

There is currently no available scientific literature that describes the aerobic or anaerobic degradation pathways of this compound. Research on the microbial degradation of structurally related compounds, such as chlorinated phenols and benzyl (B1604629) alcohol derivatives, exists; however, direct extrapolation of these pathways to this compound is not scientifically valid without specific experimental evidence.

Identification of Microbial Metabolites

As no studies on the biodegradation of this compound have been published, there is no identification or characterization of its microbial metabolites.

Abiotic Degradation Processes

Information regarding the abiotic degradation of this compound is not available in the current scientific literature.

Photodegradation Mechanisms

There are no published studies on the photodegradation mechanisms of this compound. While the photodegradation of other chlorinated aromatic compounds has been investigated, these findings cannot be directly applied to the target compound without specific research.

Hydrolysis and Chemical Transformation in Aquatic Environments

Specific data on the hydrolysis and chemical transformation of this compound in aquatic environments are not available. The presence of an ether linkage and chlorinated benzyl group suggests potential for hydrolysis and other chemical transformations, but no experimental studies have been found to confirm these processes or their kinetics.

Environmental Persistence and Mobility Studies

No studies concerning the environmental persistence and mobility of this compound could be located. Therefore, data on its potential to persist in soil, water, or air, and its mobility within these environmental compartments, remain uncharacterized.

Advanced Research Applications and Future Directions

2-(2,6-Dichlorobenzyloxy)ethanol as a Crucial Building Block in Medicinal Chemistry Research

The primary and most well-documented application of this compound in medicinal chemistry is its role as a key intermediate in the synthesis of Vilanterol (B1248922). glpbio.comfrontiersin.orgtsijournals.comnih.gov Vilanterol is a selective long-acting β2-adrenergic agonist (LABA) used in the treatment of chronic obstructive pulmonary disease (COPD) and asthma. tsijournals.comnih.gov The synthesis of Vilanterol involves the coupling of this compound with other chemical fragments to construct the final complex molecular architecture of the drug. glpbio.comfrontiersin.org

The 2,6-dichlorobenzyl group is a critical pharmacophore in Vilanterol, contributing to the molecule's high affinity for the β2-adrenergic receptor and its long duration of action. The ether linkage and the ethanol (B145695) group of this compound provide a flexible spacer and a reactive handle for further chemical modifications during the synthesis of Vilanterol and its analogues. The presence of this building block in the final structure of Vilanterol highlights its importance in achieving the desired pharmacological profile.

Design and Synthesis of Novel Chemical Entities Based on the this compound Scaffold

The structural motif of this compound serves as a versatile scaffold for the design and synthesis of new chemical entities with potential therapeutic applications. researchgate.net Medicinal chemists can systematically modify the core structure to explore structure-activity relationships (SAR) and optimize pharmacological properties.

For instance, the aromatic ring can be further substituted, the ether linkage can be replaced with other functional groups, and the terminal hydroxyl group can be derivatized to create a library of new compounds. These modifications can influence the molecule's lipophilicity, polarity, and ability to interact with biological targets. The dichlorobenzyl moiety, in particular, is a common feature in many biologically active compounds, suggesting that new derivatives of this compound could exhibit a range of pharmacological activities.

One notable example of a drug designed around a similar dichlorophenyl moiety is LY3154207, a potent and selective positive allosteric modulator of the human dopamine (B1211576) D1 receptor. uni.lu While not directly synthesized from this compound, the presence of the 2,6-dichlorophenyl group in this clinical candidate underscores the value of this structural motif in drug discovery.

| Compound | Therapeutic Target/Application | Role of Dichlorobenzyl Moiety |

| Vilanterol | Long-acting β2-adrenergic agonist (COPD, asthma) tsijournals.comnih.gov | Enhances receptor binding and duration of action |

| LY3154207 | Positive allosteric modulator of the dopamine D1 receptor uni.lu | Contributes to potency and selectivity |

Applications in Material Science or Other Chemical Disciplines

Currently, there is limited publicly available research detailing the application of this compound in material science or other chemical disciplines outside of medicinal chemistry. However, the inherent chemical properties of the molecule suggest potential avenues for exploration. The presence of a hydroxyl group allows for its potential use as a monomer in polymerization reactions to create novel polymers with specific properties conferred by the dichlorobenzyl group, such as flame retardancy or altered refractive index. The aromatic ring and the ether linkage could also be exploited in the design of liquid crystals or other functional materials.

While no specific examples are currently documented, the broader class of benzyl (B1604629) alcohols and their derivatives are known to be useful as intermediates in the synthesis of various organic materials. googleapis.com

Emerging Research Areas and Unexplored Reactivity of the Compound

The future research directions for this compound are likely to expand beyond its current use. An area of potential interest is the exploration of its reactivity in novel chemical transformations. The ether linkage, while generally stable, could be a target for cleavage under specific catalytic conditions, allowing for the release of the dichlorobenzyl group or the ethanol moiety for further reactions.

Furthermore, the dichlorinated benzene (B151609) ring could be a platform for further functionalization through cross-coupling reactions, opening up possibilities for creating even more complex molecular architectures. The development of new catalysts could enable selective reactions at different positions of the molecule, leading to a wider range of derivatives.

While the current focus remains on its application in medicinal chemistry, particularly in the synthesis of respiratory drugs, the potential for this compound to be used in other areas, such as agrochemical research, should not be overlooked. The dichlorobenzyl moiety is present in some pesticides, and derivatives of this compound could be screened for insecticidal, herbicidal, or fungicidal activities. nih.govnih.gov

Q & A

Q. What are the standard synthetic routes for 2-(2,6-Dichlorobenzyloxy)ethanol, and how can reaction conditions be optimized for academic-scale preparation?

Methodological Answer: The compound is typically synthesized via Williamson ether synthesis , involving nucleophilic substitution between 2,6-dichlorobenzyl bromide and a hydroxyethanol derivative. Key steps include:

Reagent Preparation : Dissolve 2,6-dichlorobenzyl bromide (1.0 equiv.) in anhydrous THF or DMF under inert atmosphere.

Base Addition : Introduce a strong base (e.g., NaH or K₂CO₃, 1.2 equiv.) to deprotonate the hydroxyl group of the alcohol (e.g., ethylene glycol monoether).

Reaction Monitoring : Stir at 60–80°C for 6–12 hours, tracking progress via TLC (hexane:ethyl acetate, 3:1).

Workup : Quench with ice water, extract with dichloromethane, and purify via column chromatography (silica gel, gradient elution).

Optimization Tips :

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer: Structural validation requires a combination of spectroscopic and crystallographic methods:

NMR Spectroscopy :

- ¹H NMR : Look for benzylic protons (δ 4.5–5.0 ppm) and ethylene oxide protons (δ 3.6–3.8 ppm).

- ¹³C NMR : Confirm ether linkage (C-O-C resonance at 70–80 ppm) and aromatic carbons (110–140 ppm).

X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths, angles, and spatial configuration. For example, orthorhombic crystals (space group Pbca) with unit cell dimensions a = 12.772 Å, b = 12.976 Å, c = 21.973 Å .

Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 387.25 for [M+H]⁺).

Q. Critical Validation Steps :

- Cross-check NMR assignments with DEPT-135 and HSQC experiments.

- Refine XRD data using SHELXL-2018 (R1 < 0.05 for high-quality datasets) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during refinement of this compound derivatives?

Methodological Answer: Crystallographic challenges arise from disordered moieties (e.g., flexible ethyleneoxy chains) or twinning . Strategies include:

Disorder Modeling :

- Split atomic positions using PART commands in SHELXL.

- Apply geometric restraints to maintain chemically reasonable bond lengths/angles.

Twinning Correction :

- Use TWIN/BASF commands in SHELXL for scale factor refinement.

- Verify with Hooft statistics (|Y| < 0.05) .

Validation Tools :

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound in pharmacological applications?

Methodological Answer: SAR studies focus on optimizing bioactivity (e.g., antimicrobial or antitumor properties) through systematic modifications:

Scaffold Modulation :

- Introduce electron-withdrawing groups (e.g., -NO₂) at the benzyl position to enhance electrophilicity.

- Vary the ethyleneoxy chain length to alter lipophilicity (logP) and membrane permeability.

Biological Assays :

- Perform in vitro cytotoxicity screens (e.g., MTT assay on HeLa cells).

- Measure IC₅₀ values against target enzymes (e.g., HDAC8 inhibition for schistosomiasis ).

Computational Modeling :

Q. What experimental precautions are critical when handling this compound due to its reactivity and toxicity?

Methodological Answer: The compound’s chlorinated aromatic backbone and polar ether groups necessitate stringent safety protocols:

Reactivity Mitigation :

- Avoid prolonged exposure to light/heat to prevent decomposition.

- Store under inert gas (N₂/Ar) at –20°C in amber vials.

Toxicity Management :

- Use fume hoods and PPE (nitrile gloves, lab coat) during synthesis.

- Monitor airborne concentrations via OSHA-approved methods (e.g., NIOSH 1403).

Waste Disposal :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.